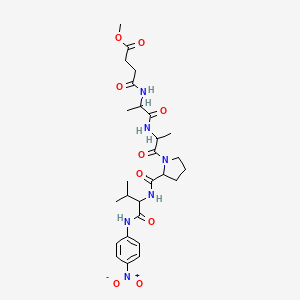
N-Cbz-L-glutamine succinimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gln-OSu: N-Carbobenzoxy-L-glutamine N-hydroxysuccinimide ester , is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis and energy production. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Z-Gln-OSu can be synthesized through the reaction of N-Carbobenzoxy-L-glutamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for Z-Gln-OSu are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .
Análisis De Reacciones Químicas
Types of Reactions: Z-Gln-OSu primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide coupling reactions .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Conditions: Typically, these reactions are carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane at room temperature.
Major Products: The major products formed from these reactions are peptides or peptide-like compounds, where the N-hydroxysuccinimide ester group is replaced by the nucleophile .
Aplicaciones Científicas De Investigación
Chemistry: Z-Gln-OSu is widely used in peptide synthesis as a coupling reagent. Its high reactivity towards nucleophiles makes it an excellent choice for forming peptide bonds .
Biology: In biological research, Z-Gln-OSu is used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms .
Medicine: Z-Gln-OSu has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in drug design and synthesis .
Industry: In the industrial sector, Z-Gln-OSu is used in the production of advanced materials, such as hydrogels, which have applications in biomedical devices and sensors .
Mecanismo De Acción
Z-Gln-OSu exerts its effects through the formation of peptide bonds. The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amines, to form stable amide bonds. This reaction is facilitated by the presence of a coupling agent, which activates the ester group, making it more reactive .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADPWIOJORBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)




![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)

